tert-Butyl (S)-(2-(hydroxymethyl)-3-methylbutyl)carbamate
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Overview
Description
tert-Butyl (S)-(2-(hydroxymethyl)-3-methylbutyl)carbamate: is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This specific compound is notable for its use in various chemical reactions and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (S)-(2-(hydroxymethyl)-3-methylbutyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate alcohol or amine. One common method is the reaction of tert-butyl carbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another method involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
Industrial Production Methods: Industrial production of this compound often involves the use of flow microreactor systems. This method is more efficient, versatile, and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed using agents such as LiAlH4 or NaBH4.
Substitution: Substitution reactions often involve nucleophiles like RLi or RMgX.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4
Reduction: LiAlH4, NaBH4
Substitution: RLi, RMgX
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: tert-Butyl (S)-(2-(hydroxymethyl)-3-methylbutyl)carbamate is used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles . It is also employed in palladium-catalyzed reactions .
Biology and Medicine: In biological research, this compound is used as a protecting group for amines in peptide synthesis . It helps in the selective protection and deprotection of functional groups during multi-step synthesis processes.
Industry: Industrially, this compound is used in the production of various pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of tert-Butyl (S)-(2-(hydroxymethyl)-3-methylbutyl)carbamate involves its role as a protecting group. It can be installed and removed under relatively mild conditions. The Boc group can be removed with strong acid (trifluoroacetic acid) or heat . The resonance stabilization puts a partial positive charge on the oxygen bonded to the tert-butyl group, facilitating its cleavage .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl (4-bromobenzyl)carbamate
- tert-Butyl (2-aminophenyl)carbamate
Comparison: tert-Butyl (S)-(2-(hydroxymethyl)-3-methylbutyl)carbamate is unique due to its specific structure and the presence of the hydroxymethyl and methylbutyl groups. These groups provide distinct reactivity and selectivity in chemical reactions compared to other similar compounds like tert-Butyl carbamate and tert-Butyl (4-bromobenzyl)carbamate .
Properties
Molecular Formula |
C11H23NO3 |
---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-2-(hydroxymethyl)-3-methylbutyl]carbamate |
InChI |
InChI=1S/C11H23NO3/c1-8(2)9(7-13)6-12-10(14)15-11(3,4)5/h8-9,13H,6-7H2,1-5H3,(H,12,14)/t9-/m0/s1 |
InChI Key |
CBKJDZORBWJUEV-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)[C@@H](CNC(=O)OC(C)(C)C)CO |
Canonical SMILES |
CC(C)C(CNC(=O)OC(C)(C)C)CO |
Origin of Product |
United States |
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